molecular formula CaCO3<br>CCaO3 B7801255 Calcium Carbonate CAS No. 72608-12-9

Calcium Carbonate

Cat. No. B7801255
CAS RN: 72608-12-9
M. Wt: 100.09 g/mol
InChI Key: VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Patent
US09439837B2

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Lanthanide chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Two
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Three
Name
Lanthanide chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Four
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the two solutions were slowly mixed
CUSTOM
Type
CUSTOM
Details
for close to ±0.1 volt

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09439837B2

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Lanthanide chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Two
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Three
Name
Lanthanide chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Four
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the two solutions were slowly mixed
CUSTOM
Type
CUSTOM
Details
for close to ±0.1 volt

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09439837B2

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Lanthanide chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Two
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Three
Name
Lanthanide chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Four
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the two solutions were slowly mixed
CUSTOM
Type
CUSTOM
Details
for close to ±0.1 volt

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09439837B2

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Lanthanide chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Two
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Three
Name
Lanthanide chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Four
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the two solutions were slowly mixed
CUSTOM
Type
CUSTOM
Details
for close to ±0.1 volt

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09439837B2

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Lanthanide chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2:3].[C:4](=[O:6])=[O:5].[OH2:7]>>[C:4]([O-:7])([O-:6])=[O:5].[Ca+2:3].[C:4](=[O:7])([OH:6])[O-:5] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Two
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Three
Name
Lanthanide chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Four
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the two solutions were slowly mixed
CUSTOM
Type
CUSTOM
Details
for close to ±0.1 volt

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.